1,1,1,3,3-Pentafluorobutane

Description

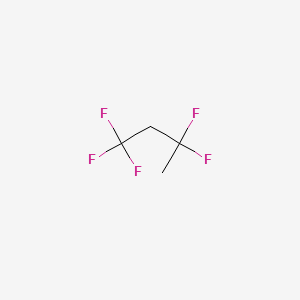

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5/c1-3(5,6)2-4(7,8)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLFPVPRZGTCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073901 | |

| Record name | 1,1,1,3,3-Pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butane, 1,1,1,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

406-58-6 | |

| Record name | 1,1,1,3,3-Pentafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,1,1,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1,1,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3-Pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3-pentafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butane, 1,1,1,3,3-pentafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physicochemical properties of 1,1,1,3,3-pentafluorobutane, also known as HFC-365mfc. The document is tailored for researchers, scientists, and professionals in drug development who may encounter or consider this fluorinated hydrocarbon for various applications. The guide summarizes key quantitative data in structured tables for easy reference and comparison. Detailed experimental protocols for determining these properties are provided, drawing from established standards. Furthermore, this guide includes visualizations to illustrate experimental workflows and the interplay of the compound's properties and applications. While direct applications in signaling pathways or as an active pharmaceutical ingredient are not established, its unique properties merit consideration in advanced materials science and potentially as a component in sophisticated drug delivery systems.

Introduction

This compound (HFC-365mfc) is a hydrofluorocarbon with the chemical formula C4H5F5.[1] It is a volatile, colorless liquid at room temperature.[2] Due to its thermophysical characteristics, it has found primary applications as a foam blowing agent for polyurethane and phenolic foams, a solvent, and a working fluid in Organic Rankine Cycles.[3] From an environmental perspective, HFC-365mfc has a zero Ozone Depletion Potential (ODP), making it a more environmentally friendly alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). However, it possesses a significant Global Warming Potential (GWP), a factor that must be considered in its application.[3]

For researchers in the pharmaceutical and life sciences, understanding the physicochemical properties of fluorinated compounds like HFC-365mfc is crucial. While not a conventional pharmaceutical excipient, the unique properties of fluorocarbons, such as their high gas-dissolving capacity and chemical inertness, have led to their investigation in advanced drug delivery systems, such as perfluorocarbon nanoemulsions for oxygen delivery and as vehicles for pulmonary drug administration.[4][5][6][7][8] This guide aims to provide the foundational data and methodologies to enable a thorough evaluation of HFC-365mfc for novel research applications.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various scientific and technical sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C4H5F5 | [1] |

| Molecular Weight | 148.07 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Ethereal | [2] |

| Melting Point | Not available | |

| Boiling Point | 40.2 °C (104.4 °F) | [9] |

| Density (liquid, at 20°C) | 1.27 g/cm³ | [9] |

| Solubility in Water (at 21.2°C) | 1.7 g/L |

Table 2: Thermophysical Properties

| Property | Value | Conditions | Source(s) |

| Vapor Pressure | 0.47 bar (abs) | at 20 °C | [9] |

| Thermal Conductivity (gas) | 10.6 mW/m·K | at 25 °C | [9] |

| Thermal Conductivity (liquid) | Varies with temperature | 263 to 333 K | [10][11] |

| Viscosity (liquid) | 0.4 mPa·s | at 25 °C | [12] |

| Heat of Vaporization | 26.2 kJ/mol | at boiling point | [9] |

Table 3: Safety and Environmental Data

| Property | Value | Source(s) |

| Flash Point | -27 °C | [2] |

| Flammable Limits in Air | 3.5 - 9.0 vol% | [9] |

| Autoignition Temperature | 594 °C | [9] |

| Ozone Depletion Potential (ODP) | 0 | [3] |

| Global Warming Potential (GWP, 100-year) | 794 | [3] |

| Atmospheric Lifetime | 8.7 years | [3] |

Experimental Protocols for Physicochemical Property Determination

This section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are based on established standard test methods.

Density and Relative Density

The density of liquid this compound can be accurately determined using a digital density meter based on the oscillating U-tube principle, following a procedure similar to ASTM D4052.[13][14][15][16][17][18][19][20]

Apparatus:

-

Digital density meter with an oscillating U-tube and a resolution of at least 0.0001 g/cm³.

-

Thermostatically controlled bath to maintain the sample temperature within ±0.05 °C.

-

Syringes for manual sample injection.

-

Calibrating fluids with known densities (e.g., dry air and ultrapure water).

Procedure:

-

Calibration: Calibrate the instrument at the test temperature using dry air and freshly boiled ultrapure water.

-

Sample Preparation: Ensure the this compound sample is free of air bubbles.

-

Sample Injection: Introduce a small volume (approximately 1-2 mL) of the sample into the oscillating U-tube of the density meter using a syringe.[14]

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is then used to calculate the density of the liquid.

-

Temperature Control: Ensure the temperature of the sample is stable and accurately controlled throughout the measurement.

-

Data Recording: Record the density reading once the value has stabilized.

-

Cleaning: Thoroughly clean and dry the U-tube after each measurement.

Thermal Conductivity

The thermal conductivity of liquid this compound can be determined using a guarded-hot-plate apparatus, following the principles outlined in ASTM C177.[21][22][23]

Apparatus:

-

Guarded-hot-plate apparatus.

-

Temperature sensors (thermocouples or resistance thermometers).

-

Power measurement instrumentation.

-

Thickness measurement device.

Procedure:

-

Sample Preparation: A liquid cell of known thickness is filled with this compound. The surfaces of the cell must be flat and parallel.

-

Apparatus Setup: The liquid cell is placed between the main heating unit and a cooling plate. Guard heaters are used to minimize lateral heat losses.

-

Temperature Gradient: A steady, one-dimensional temperature gradient is established across the liquid layer by supplying a known electrical power to the main heater and maintaining the cooling plate at a constant lower temperature.

-

Steady-State: Allow the system to reach thermal equilibrium, where the temperatures at all points do not change with time.

-

Data Acquisition: Measure the power input to the main heater, the temperature difference across the liquid layer, and the thickness of the liquid layer.

-

Calculation: The thermal conductivity (k) is calculated using the Fourier's law of heat conduction: k = (Q * d) / (A * ΔT) where Q is the heat flow rate, d is the thickness of the liquid layer, A is the heat transfer area, and ΔT is the temperature difference across the liquid layer.

Surface Tension

The surface tension of this compound can be measured using the Wilhelmy plate method, as described in ASTM D1331.[24][25][26][27][28]

Apparatus:

-

Tensiometer with a sensitive force-measuring system.

-

Wilhelmy plate (typically a thin platinum plate).

-

A vessel to hold the liquid sample.

-

A temperature-controlled environment.

Procedure:

-

Plate Preparation: The Wilhelmy plate must be thoroughly cleaned to ensure complete wetting (zero contact angle).

-

Apparatus Setup: The plate is suspended from the tensiometer's balance. The vessel containing the this compound is placed on an adjustable stage below the plate.

-

Measurement: The liquid surface is brought into contact with the lower edge of the plate. The force exerted on the plate by the liquid meniscus is measured.

-

Calculation: The surface tension (γ) is calculated from the measured force (F), the perimeter of the plate (L), and the contact angle (θ, assumed to be 0 for a perfectly wetted platinum plate): γ = F / (L * cosθ)

-

Buoyancy Correction: For precise measurements, a correction for the buoyancy of the immersed part of the plate may be necessary.

Vapor Pressure

The vapor pressure of this compound can be determined using a static method, following the principles of ASTM D5191.[29][30][31][32][33]

Apparatus:

-

A thermostatically controlled, evacuated test chamber.

-

A pressure transducer.

-

A system for introducing a known volume of the sample.

-

A vacuum pump.

Procedure:

-

Apparatus Preparation: The test chamber is evacuated to a low pressure.

-

Sample Introduction: A known volume of chilled, air-saturated this compound is introduced into the evacuated test chamber. The volume of the chamber is typically a multiple (e.g., five times) of the sample volume.

-

Thermal Equilibrium: The sample is allowed to reach thermal equilibrium at a specified temperature (e.g., 37.8 °C).

-

Pressure Measurement: The resulting pressure increase in the chamber due to the vaporization of the sample is measured using the pressure transducer. This is the total vapor pressure.

-

Data Analysis: The measured total vapor pressure can be correlated to the Reid Vapor Pressure or other standard vapor pressure units if required.

Potential Research Applications and Context for Drug Development

While this compound is not directly used in pharmaceutical formulations, the unique properties of fluorocarbons are of growing interest in the biomedical field.

-

Drug Delivery Systems: Perfluorocarbons are being explored as components of nanoemulsions for drug delivery.[4][6] Their ability to dissolve gases like oxygen and their immiscibility with both aqueous and lipid phases make them suitable for creating stable, multifunctional carriers.[7][8] For instance, they can be used to deliver oxygen to hypoxic tumors, potentially enhancing the efficacy of radiotherapy and certain chemotherapies.[8] The physicochemical data of HFC-365mfc provided in this guide is essential for the design and formulation of such advanced delivery systems.

-

Pulmonary Drug Delivery: The high density and low surface tension of perfluorocarbons make them potential vehicles for delivering drugs to the deep lung.[5] They can help to overcome physiological barriers in diseased lungs.

-

Tracer and Imaging Applications: The fluorine-19 (¹⁹F) nucleus has a favorable magnetic resonance signal, making fluorinated compounds useful as contrast agents in magnetic resonance imaging (MRI) and magnetic resonance spectroscopy (MRS). While HFC-365mfc itself is not a primary imaging agent, its fluorinated nature places it within a class of compounds with potential for such applications.

The diagrams below illustrate the logical flow of physicochemical characterization and the relationship between the properties of HFC-365mfc and its potential applications.

Caption: Workflow for the experimental characterization of this compound.

Caption: Interplay of properties and applications of this compound.

Conclusion

This compound is a hydrofluorocarbon with a well-characterized set of physicochemical properties that have traditionally lent themselves to applications in materials science and engineering. This guide has provided a consolidated source of this data, along with detailed experimental protocols for its verification, to support researchers in their investigations. While its direct role in drug development is not yet established, the broader context of fluorocarbon use in advanced biomedical applications, such as drug delivery and medical imaging, suggests that a thorough understanding of the properties of compounds like HFC-365mfc is valuable. The information and methodologies presented herein are intended to serve as a foundational resource for scientists and engineers exploring the potential of this and similar fluorinated compounds in novel research and development endeavors.

References

- 1. This compound | C4H5F5 | CID 67884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. fluorocarbons.org [fluorocarbons.org]

- 4. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perfluorocarbon nanomaterials as theranostic delivery vehicles [escholarship.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. wernerblank.com [wernerblank.com]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. agas.com [agas.com]

- 13. store.astm.org [store.astm.org]

- 14. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 17. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 18. ASTM D4052 - eralytics [eralytics.com]

- 19. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 20. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 21. infinitalab.com [infinitalab.com]

- 22. kiyorndlab.com [kiyorndlab.com]

- 23. store.astm.org [store.astm.org]

- 24. laboratuar.com [laboratuar.com]

- 25. store.astm.org [store.astm.org]

- 26. store.astm.org [store.astm.org]

- 27. standards.iteh.ai [standards.iteh.ai]

- 28. standards.globalspec.com [standards.globalspec.com]

- 29. ASTM D5191 for Reid Vapor Pressure | Ayalytical [ayalytical.com]

- 30. store.astm.org [store.astm.org]

- 31. store.astm.org [store.astm.org]

- 32. ASTM D5191 - eralytics [eralytics.com]

- 33. scribd.com [scribd.com]

Spectroscopic Analysis of 1,1,1,3,3-pentafluorobutane: A Technical Guide

Introduction

1,1,1,3,3-pentafluorobutane (HFC-365mfc) is a hydrofluorocarbon with the chemical formula C₄H₅F₅.[1] It is a volatile, non-flammable liquid at room temperature and has found applications as a blowing agent, solvent, and in fire extinguishing systems. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various industrial and research settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~2.5 | Triplet of quartets | J_HF ≈ 13 Hz, J_HH ≈ 7 Hz | -CH₂- |

| ~1.5 | Triplet | J_HF ≈ 18 Hz | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~120 | Quartet | J_CF ≈ 277 Hz | -CF₃ |

| ~110 | Triplet | J_CF ≈ 250 Hz | -CF₂- |

| ~35 | Triplet of quartets | J_CF ≈ 25 Hz, J_CCF ≈ 5 Hz | -CH₂- |

| ~15 | Quartet | J_CCF ≈ 3 Hz | -CH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~-80 | Triplet | J_FH ≈ 18 Hz | -CF₃ |

| ~-115 | Quartet | J_FH ≈ 13 Hz | -CF₂- |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to C-F and C-H stretching and bending vibrations.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2900 | Medium | C-H stretching |

| 1450-1380 | Medium | C-H bending |

| 1300-1100 | Strong | C-F stretching |

| 800-600 | Strong | C-F bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass spectrum of this compound will show the molecular ion peak and various fragment ions resulting from the cleavage of C-C and C-F bonds.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 148 | Low | [C₄H₅F₅]⁺ (Molecular Ion) |

| 129 | Moderate | [C₄H₅F₄]⁺ |

| 113 | Moderate | [C₃H₂F₅]⁺ |

| 93 | High | [C₃H₂F₃]⁺ |

| 69 | Very High | [CF₃]⁺ (Base Peak) |

| 51 | Moderate | [CHF₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a volatile fluorinated compound like this compound.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

Sample Preparation: A dilute solution of this compound (typically 1-5% by volume) is prepared in a deuterated solvent (e.g., chloroform-d, acetone-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR or trifluorotoluene for ¹⁹F NMR, is added. The solution is then transferred to a standard 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

¹⁹F NMR: A one-pulse sequence is used with a spectral width appropriate for fluorinated compounds (e.g., -250 to 0 ppm). Proton decoupling can be employed to simplify the spectra.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Gas Phase: Due to its volatility, the IR spectrum can be obtained by introducing a small amount of this compound vapor into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

-

Liquid Phase: A thin film of the liquid sample can be placed between two salt plates (e.g., KBr or NaCl).

-

-

Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty gas cell or salt plates is first recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: A small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Direct infusion via a heated inlet system is also possible for pure samples.

-

Ionization: Electron ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Processing: A mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential spectroscopic data and methodologies for the analysis of this compound. The presented information is critical for ensuring the identity and purity of this compound in various applications.

References

An In-depth Technical Guide to the Thermophysical Properties of 1,1,1,3,3-Pentafluorobutane (R-365mfc)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermophysical properties of 1,1,1,3,3-pentafluorobutane, also known as R-365mfc. The following sections detail the temperature-dependent behavior of its density, thermal conductivity, viscosity, and heat capacity, supported by experimental data. Detailed methodologies for the cited experiments are also provided to ensure a thorough understanding of the data's origin and reliability.

Quantitative Data on Thermophysical Properties

The thermophysical properties of this compound are crucial for its application in various scientific and industrial fields. The data presented in the following tables have been compiled from peer-reviewed scientific literature.

Table 1: Saturated Liquid Density of this compound (R-365mfc) at Various Temperatures

The density of liquid R-365mfc was measured using a vibrating tube instrument with an uncertainty of less than ±0.1%.[1]

| Temperature (K) | Density ( kg/m ³) |

| 273.15 | 1299.8 |

| 283.15 | 1281.3 |

| 293.15 | 1262.5 |

| 303.15 | 1243.3 |

| 313.15 | 1223.7 |

| 323.15 | 1203.6 |

| 333.15 | 1182.9 |

| 343.15 | 1161.5 |

| 353.15 | 1139.3 |

Data sourced from Fröba et al. (2004)

Table 2: Thermal Conductivity of Liquid this compound (R-365mfc) at Saturation Conditions

The thermal conductivity of liquid R-365mfc was determined using a parallel plate instrument, with an experimental uncertainty of less than ±5%.[1]

| Temperature (K) | Thermal Conductivity (W/m·K) |

| 263.15 | 0.089 |

| 273.15 | 0.086 |

| 283.15 | 0.083 |

| 293.15 | 0.080 |

| 303.15 | 0.077 |

| 313.15 | 0.074 |

| 323.15 | 0.071 |

| 333.15 | 0.068 |

Data sourced from Fröba et al. (2004)

Table 3: Kinematic Viscosity of Liquid this compound (R-365mfc) at Saturation Conditions

The kinematic viscosity of liquid R-365mfc was determined simultaneously with surface tension using surface light scattering techniques. This method has an uncertainty of less than ±1.0% for kinematic viscosity.[1]

| Temperature (K) | Kinematic Viscosity (10⁻⁶ m²/s) |

| 253.15 | 0.535 |

| 263.15 | 0.468 |

| 273.15 | 0.413 |

| 283.15 | 0.368 |

| 293.15 | 0.330 |

| 303.15 | 0.298 |

| 313.15 | 0.271 |

| 323.15 | 0.248 |

| 333.15 | 0.228 |

| 343.15 | 0.210 |

| 353.15 | 0.195 |

Data sourced from Fröba et al. (2004)

Table 4: Isobaric Heat Capacity of Liquid this compound (R-365mfc) at 2 MPa

The isobaric heat capacity of liquid R-365mfc has been calculated using a highly accurate equation of state developed by Lemmon and Span.[2] While experimental data is sparse, this equation of state is based on a wide range of experimental results for other thermodynamic properties. The uncertainty in the calculated heat capacity is estimated to be between 1% and 2%.[2]

| Temperature (K) | Isobaric Heat Capacity (kJ/kg·K) |

| 280 | 1.403 |

| 300 | 1.459 |

| 320 | 1.521 |

| 340 | 1.591 |

| 360 | 1.671 |

| 380 | 1.765 |

| 400 | 1.879 |

Data calculated from the equation of state by Lemmon and Span (2015)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the data tables.

Measurement of Liquid Density using a Vibrating Tube Densitometer

The saturated liquid density of R-365mfc was determined using a high-precision vibrating tube densitometer (e.g., Anton Paar).[3][4]

-

Principle: The measurement principle is based on the relationship between the natural frequency of a vibrating U-shaped tube and the density of the fluid filling it. As the density of the fluid changes, the total mass of the vibrating system is altered, leading to a change in its resonant frequency.[5][6]

-

Apparatus: The experimental setup consists of the vibrating tube densitometer, a thermostat for precise temperature control, and a pressure-generating and measuring system.

-

Procedure:

-

Calibration: The densitometer is calibrated using fluids of known density, typically vacuum and distilled water, at various temperatures and pressures.[7][8]

-

Sample Loading: The sample of this compound is introduced into the measurement cell of the densitometer.

-

Temperature and Pressure Control: The temperature of the measurement cell is controlled by the thermostat to the desired setpoint. The pressure is adjusted to maintain the sample in a saturated liquid state.

-

Measurement: The resonant frequency of the vibrating tube filled with the sample is measured. This frequency is then used to calculate the density of the sample based on the calibration data.

-

-

Uncertainty: The uncertainty of the density measurements is reported to be less than ±0.1%.[1]

Measurement of Thermal Conductivity using a Parallel-Plate Instrument

The thermal conductivity of liquid R-365mfc was measured using a guarded parallel-plate apparatus.[9][10]

-

Principle: This steady-state method involves establishing a one-dimensional heat flow through a thin layer of the liquid sample confined between two parallel plates maintained at different temperatures. The thermal conductivity is calculated using Fourier's law of heat conduction.[11]

-

Apparatus: The instrument consists of a main heater, a cold plate, and a guard heater. The liquid sample is placed in the gap between the main heater and the cold plate. Thermocouples are embedded in the plates to measure the temperature gradient across the sample. The guard heater surrounds the main heater and is maintained at the same temperature to minimize radial heat losses.

-

Procedure:

-

Sample Preparation: A thin, uniform layer of the liquid sample is introduced into the gap between the hot and cold plates.

-

Establishing a Temperature Gradient: The main heater is set to a specific power to establish a steady temperature difference across the liquid layer. The cold plate is maintained at a constant lower temperature using a cooling fluid.

-

Guarding: The guard heater's temperature is controlled to match that of the main heater, ensuring that the heat flow through the sample is predominantly one-dimensional.

-

Data Acquisition: Once a steady state is reached, the power input to the main heater and the temperatures of the hot and cold plates are recorded.

-

Calculation: The thermal conductivity is calculated from the measured heat flux, the temperature difference, and the thickness of the liquid layer.

-

-

Uncertainty: The experimental uncertainty for this method is reported to be less than ±5%.[1]

Measurement of Kinematic Viscosity and Surface Tension using Surface Light Scattering (SLS)

The kinematic viscosity and surface tension of liquid R-365mfc were determined simultaneously using the surface light scattering (SLS) technique.[12][13][14]

-

Principle: This non-invasive optical technique analyzes the dynamics of thermally excited capillary waves on the surface of the liquid. The temporal behavior of these waves, which is detected by scattering a laser beam off the surface, is related to the liquid's kinematic viscosity and surface tension.

-

Apparatus: The experimental setup includes a laser, an optical system to direct the laser beam onto the liquid surface and to collect the scattered light, a photodetector, and a correlator for signal analysis. The sample is contained in a temperature-controlled cell.

-

Procedure:

-

Sample Preparation: The liquid sample is placed in the measurement cell, and the system is allowed to reach thermal equilibrium at the desired temperature.

-

Light Scattering: A laser beam is focused on the liquid-vapor interface. The light scattered by the surface capillary waves is collected at a specific angle.

-

Signal Detection and Analysis: The scattered light is detected by a photomultiplier tube, and its intensity fluctuations are analyzed using a digital correlator to obtain the autocorrelation function.

-

Property Determination: The autocorrelation function is then fitted to a theoretical model that describes the dynamics of the capillary waves. This fitting procedure yields the values of both the kinematic viscosity and the surface tension.

-

-

Uncertainty: The uncertainties achieved with this technique are typically less than ±1.0% for kinematic viscosity and ±1.2% for surface tension.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the thermophysical properties of this compound.

References

- 1. Combined Surface Light Scattering and Pendant-Drop Experiments for the Determination of Viscosity and Surface Tension of High-Viscosity Fluids Demonstrated for Ionic Liquids [open.fau.de]

- 2. Thermodynamic Properties of R-227ea, R-365mfc, R-115, and R-13I1 | NIST [nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. instrumentationtools.com [instrumentationtools.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. acta.imeko.info [acta.imeko.info]

- 8. A new guarded parallel-plate instrument for the measurement of the thermal conductivity of fluids and solids - FAU CRIS [cris.fau.de]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

- 11. Viscosity and surface tension of saturated toluene from surface light scattering (SLS) - FAU CRIS [cris.fau.de]

- 12. thermalscience.rs [thermalscience.rs]

- 13. Combined Surface Light Scattering and Pendant-Drop Experiments for the Determination of Viscosity and Surface Tension of High-Viscosity Fluids Demonstrated for Ionic Liquids - FAU CRIS [cris.fau.de]

- 14. aot-tp.tf.fau.de [aot-tp.tf.fau.de]

Navigating the Solution Landscape: A Technical Guide to the Solubility Parameters of 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility parameters of 1,1,1,3,3-pentafluorobutane (HFC-365mfc), a fluorinated hydrocarbon of significant interest in various industrial and scientific applications. Understanding the solubility characteristics of HFC-365mfc is crucial for its effective use as a solvent, cleaning agent, or component in formulations. This document compiles available data, outlines experimental protocols for determining solubility parameters, and offers a theoretical framework for predicting its behavior in organic solvent systems.

Introduction to Solubility Parameters

Solubility parameters provide a numerical estimation of the degree of interaction between materials, enabling the prediction of solubility. The concept is grounded in the principle of "like dissolves like," where substances with similar solubility parameters are more likely to be miscible. Two key types of solubility parameters are the Hildebrand and Hansen parameters.

-

Hildebrand Solubility Parameter (δt): This single-value parameter represents the total cohesive energy density of a substance. It is particularly useful for nonpolar systems.

-

Hansen Solubility Parameters (HSP): This more sophisticated model divides the total cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). This three-dimensional approach offers a more nuanced prediction of solubility, especially for systems involving polar and hydrogen-bonding interactions.

Physicochemical Properties and Calculated Solubility Parameters of HFC-365mfc

Table 1: Physicochemical Properties and Calculated Hildebrand Solubility Parameter of this compound (HFC-365mfc)

| Property | Value | Unit | Source |

| CAS Number | 406-58-6 | - | PubChem[1] |

| Molecular Formula | C4H5F5 | - | PubChem[1] |

| Molecular Weight | 148.07 | g/mol | PubChem[1] |

| Boiling Point | 40.2 | °C | Cheméo[2] |

| Enthalpy of Vaporization (at boiling point) | 29.2 | kJ/mol | NIST Chemistry WebBook[3] |

| Liquid Density (at 20°C) | 1.266 | g/cm³ | ECHEMI[4] |

| Molar Volume (at 20°C) | 116.96 | cm³/mol | Calculated |

| Calculated Hildebrand Solubility Parameter (δt) | 15.4 | MPa½ | Calculated |

Calculation of Molar Volume: Molar Volume (Vm) = Molecular Weight / Liquid Density Vm = 148.07 g/mol / 1.266 g/cm³ = 116.96 cm³/mol

Calculation of Hildebrand Solubility Parameter (δt): The Hildebrand solubility parameter is calculated using the following equation[5]: δt = [(ΔHv - RT) / Vm]½ Where:

-

ΔHv = Enthalpy of vaporization (29200 J/mol)

-

R = Ideal gas constant (8.314 J/mol·K)

-

T = Temperature in Kelvin (Boiling Point: 40.2°C + 273.15 = 313.35 K)

-

Vm = Molar volume (116.96 cm³/mol)

δt = [(29200 - 8.314 * 313.35) / 116.96]½ = (26595.5 / 116.96)½ = 227.39½ ≈ 15.08 MPa½

Note: The calculated Hildebrand solubility parameter provides a good estimate of the total cohesive energy density.

One publicly available dataset lists the following estimated Hansen Solubility Parameters for HFC-365mfc, though the experimental basis is not specified. These values suggest a non-polar substance with no hydrogen bonding capabilities.

Table 2: Estimated Hansen Solubility Parameters of this compound (HFC-365mfc)

| Parameter | Value (MPa½) |

| δD (Dispersion) | 16.4 |

| δP (Polar) | 0 |

| δH (Hydrogen Bonding) | 0 |

Experimental Determination of Hansen Solubility Parameters

For precise formulation and research, experimental determination of the Hansen Solubility Parameters of HFC-365mfc in specific organic solvents is recommended. The most common method involves solubility testing with a range of solvents with known HSPs.

Experimental Protocol: The Sphere Method

The objective is to identify a "solubility sphere" in the three-dimensional Hansen space. Solvents that dissolve HFC-365mfc will lie inside this sphere, while non-solvents will be outside. The center of this sphere represents the HSP of HFC-365mfc.

Materials:

-

This compound (HFC-365mfc) of high purity.

-

A selection of organic solvents with known Hansen Solubility Parameters (see Table 3 for examples). The chosen solvents should cover a wide range of δD, δP, and δH values.

-

Test tubes or vials with secure caps.

-

A vortex mixer or shaker.

-

A controlled temperature environment.

Procedure:

-

Solvent Selection: Choose a diverse set of at least 20-30 organic solvents with well-established HSPs.

-

Solubility Testing:

-

For each solvent, prepare a series of mixtures with HFC-365mfc at varying concentrations (e.g., 1%, 5%, 10% w/w).

-

Thoroughly mix each sample using a vortex mixer or shaker.

-

Allow the samples to equilibrate at a constant temperature.

-

Visually inspect each sample for miscibility. A clear, single-phase solution indicates that HFC-365mfc is soluble in that solvent at that concentration. Turbidity or phase separation indicates insolubility or partial solubility.

-

-

Data Analysis:

-

Classify each solvent as a "good" solvent (dissolves HFC-365mfc) or a "bad" solvent (does not dissolve HFC-365mfc).

-

Plot the HSPs of all tested solvents in a 3D graph (δD, δP, δH).

-

Use specialized software (e.g., HSPiP) or a mathematical approach to find the center (δD, δP, δH of HFC-365mfc) and radius of the smallest sphere that encloses all the "good" solvents and excludes all the "bad" solvents.

-

The following diagram illustrates the workflow for the experimental determination of Hansen Solubility Parameters.

Table 3: Hansen Solubility Parameters of Common Organic Solvents for Experimental Determination

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Note: These values are approximate and can vary slightly depending on the source.

Logical Relationships in Solubility Parameter Determination

The determination of solubility parameters can be approached from both theoretical and experimental standpoints. The following diagram illustrates the relationship between these approaches.

Conclusion

While a comprehensive, experimentally verified dataset of the Hansen Solubility Parameters for this compound in a wide array of organic solvents is not currently available in the public domain, this guide provides the necessary theoretical background, calculated values, and detailed experimental protocols for researchers to determine these parameters in their specific systems of interest. The provided data and methodologies will aid in the rational selection of solvents and the design of formulations containing HFC-365mfc, ultimately accelerating research and development in various scientific and industrial fields.

References

- 1. Solubility of HFCs in pentaerythritol tetraalkyl esters (Journal Article) | OSTI.GOV [osti.gov]

- 2. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Hildebrand Solubility Parameters of Ionic Liquids—Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

The Environmental Fate and Atmospheric Lifetime of 1,1,1,3,3-Pentafluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3-Pentafluorobutane, also known as HFC-365mfc, is a hydrofluorocarbon that has been utilized as a blowing agent in the production of polyurethane foams, as well as in other industrial applications. Its thermodynamic properties made it a suitable replacement for older, more environmentally harmful substances. However, understanding its environmental fate and atmospheric lifetime is crucial for assessing its overall environmental impact, particularly its contribution to global warming. This technical guide provides an in-depth analysis of the current scientific understanding of HFC-365mfc's behavior in the atmosphere.

Environmental Fate and Atmospheric Lifetime Summary

The primary mechanism for the removal of this compound from the atmosphere is through its gas-phase reaction with the hydroxyl radical (OH). This reaction initiates a series of degradation steps that ultimately break down the molecule. HFC-365mfc is not readily biodegradable and has a low potential for bioaccumulation. Due to its high volatility, if released into the environment, it is expected to rapidly partition to the atmosphere.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the atmospheric lifetime and environmental impact of this compound.

| Parameter | Value | Reference(s) |

| Atmospheric Lifetime | 8.7 years | [1][2] |

| Global Warming Potential (GWP), 100-year time horizon | 790 - 997 | [1][2] |

| Primary Atmospheric Sink | Reaction with Hydroxyl Radicals (OH) | [1][3] |

Atmospheric Degradation Pathway

The atmospheric degradation of this compound is initiated by the abstraction of a hydrogen atom by the hydroxyl radical (OH). This initial reaction is the rate-limiting step and thus is the primary determinant of its atmospheric lifetime. Following the initial reaction, the resulting fluoroalkyl radical undergoes a series of reactions with molecular oxygen (O₂) and nitric oxide (NO) to form various degradation products. While the complete degradation pathway is complex and can result in a variety of smaller fluorinated compounds, a significant product of concern from the degradation of many hydrofluorocarbons is trifluoroacetic acid (TFA), which is a persistent substance. However, the molar yield of TFA from HFC-365mfc is estimated to be less than 10%.[4]

Experimental Protocols for Lifetime Determination

The atmospheric lifetime of this compound is determined by measuring the rate constant of its reaction with the hydroxyl radical. Two common experimental techniques for this are the Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) method and the relative rate method.

Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This is an absolute method for determining the rate constant of the reaction between HFC-365mfc and OH radicals.

Methodology:

-

Reaction Cell Preparation: A temperature-controlled reaction cell is filled with a mixture of HFC-365mfc in a large excess, an OH radical precursor (e.g., H₂O₂ or HNO₃), and a buffer gas (e.g., He or N₂) at a known total pressure.

-

OH Radical Generation: A pulsed photolysis laser (e.g., an excimer laser operating at 248 nm for H₂O₂ photolysis) is fired into the reaction cell, generating a spatially uniform concentration of OH radicals.

-

OH Radical Detection: A second laser system, the probe laser, is used to detect the OH radicals via laser-induced fluorescence. The probe laser is tuned to a specific rovibronic transition of the OH radical (e.g., around 282 nm), exciting it to a higher electronic state.

-

Fluorescence Measurement: The subsequent fluorescence emitted as the excited OH radicals relax back to their ground state is detected by a photomultiplier tube (PMT) positioned perpendicular to the laser beams. A bandpass filter is used to isolate the OH fluorescence signal.

-

Kinetic Measurement: The concentration of OH radicals is monitored over time by varying the delay between the photolysis and probe laser pulses. In the presence of an excess of HFC-365mfc, the OH radical concentration will decay exponentially.

-

Data Analysis: The pseudo-first-order rate constant (k') is determined from the slope of a plot of the natural logarithm of the OH fluorescence signal versus the time delay. This is repeated for various concentrations of HFC-365mfc. The bimolecular rate constant (k_OH) is then obtained from the slope of a plot of k' versus the concentration of HFC-365mfc.

Relative Rate Method

This technique determines the rate constant of the reaction of OH with HFC-365mfc relative to that of a reference compound with a well-known OH rate constant.

Methodology:

-

Chamber Setup: A mixture of HFC-365mfc, a reference compound (e.g., methane (B114726) or another hydrofluorocarbon with a well-characterized OH reaction rate), and an OH radical precursor (e.g., methyl nitrite (B80452) in the presence of NO) is introduced into a large environmental (smog) chamber.

-

Reaction Initiation: The chamber is irradiated with UV light to photolyze the precursor and generate OH radicals, initiating the degradation of both HFC-365mfc and the reference compound.

-

Concentration Monitoring: The concentrations of HFC-365mfc and the reference compound are monitored over the course of the experiment using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

-

Data Analysis: The relative rate constant is determined from the following relationship:

ln([HFC-365mfc]₀ / [HFC-365mfc]ₜ) = (k_HFC-365mfc / k_ref) * ln([ref]₀ / [ref]ₜ)

where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, respectively, and k_HFC-365mfc and k_ref are the rate constants for the reactions of OH with HFC-365mfc and the reference compound. A plot of ln([HFC-365mfc]₀ / [HFC-365mfc]ₜ) versus ln([ref]₀ / [ref]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants (k_HFC-365mfc / k_ref). Knowing k_ref allows for the calculation of k_HFC-365mfc.

Conclusion

The environmental fate of this compound is primarily dictated by its reaction with hydroxyl radicals in the troposphere, leading to an atmospheric lifetime of approximately 8.7 years. While it has a lower Global Warming Potential than the chlorofluorocarbons it replaced, its persistence in the atmosphere and its contribution to radiative forcing are important considerations for its continued use and for the development of future alternatives. The experimental protocols outlined in this guide provide the basis for the accurate determination of the atmospheric lifetime of HFC-365mfc and other hydrofluorocarbons, which is essential for informed regulatory decisions and for the development of environmentally benign chemical products.

References

An In-depth Technical Guide to CAS Number 406-58-6: 1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

Disclaimer: The following technical guide provides a comprehensive review of the scientific literature available for the compound associated with CAS number 406-58-6, which is 1,1,1,3,3-Pentafluorobutane (also known as HFC-365mfc). It is important to note for the target audience of researchers, scientists, and drug development professionals that this compound is an industrial chemical primarily used as a foam blowing agent, refrigerant, and solvent.[1][2][3] The existing body of scientific literature does not contain significant research on its applications in drug development, its role in biological signaling pathways, or its pharmacological properties in a therapeutic context. This guide will focus on the available physicochemical, toxicological, and application data.

Chemical and Physical Properties

This compound is a hydrofluorocarbon (HFC) with the molecular formula C4H5F5.[4] It is a volatile, colorless liquid with an ethereal odor.[5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 148.07 g/mol | [4] |

| Boiling Point | 40.2 °C | [6] |

| Density | 1.27 g/mL at 25 °C | |

| Vapor Pressure | 47 kPa at 20 °C | [6] |

| Water Solubility | 1.7 g/L at 21 °C | [5] |

| Log P (Octanol/Water Partition Coefficient) | 2.594 | [7] |

| Flammability | Highly flammable | [5] |

| Autoignition Temperature | Not Available | - |

Applications

The primary applications of this compound are in the industrial sector. It was developed as a substitute for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) that are being phased out due to their ozone-depleting potential.[3]

-

Foam Blowing Agent: It is widely used in the production of polyurethane rigid foams for insulation purposes.[2][3]

-

Solvent and Cleaning Agent: Due to its physical properties, it is used as a degreasing solvent in various industrial cleaning processes.[1]

-

Heat Transfer Fluid: It also finds application as a heat exchange fluid in certain systems.[1]

-

Aerosol Propellant: In some cases, it is used as a propellant in technical and consumer aerosols.[8]

There is limited evidence of its use in medical applications, primarily as a component in metered-dose inhalers (MDIs) as a replacement for CFC propellants.[8][9] However, this is a functional application as a propellant and does not imply any therapeutic activity of the compound itself.

Toxicological Profile

The toxicological data for this compound is primarily focused on occupational health and safety.

| Endpoint | Observation | Reference |

| Acute Toxicity (Inhalation) | High vapor concentrations may cause drowsiness, dizziness, and other central nervous system effects. Cardiac arrhythmia has been reported in animal studies at high concentrations. | [10] |

| Skin Irritation | Direct contact may cause skin irritation, frostbite, and drying of the skin. | [10] |

| Eye Irritation | High vapor concentrations and direct contact are irritating to the eyes. | [10] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA. | [11] |

| Mutagenicity | Mutagenicity studies were negative. | [12] |

| Reproductive/Developmental Toxicity | No significant reproductive or developmental effects have been reported in available studies. | [11] |

| Chronic Effects | After repeated exposure by inhalation at 5000 ppm, rats showed skeletal effects. | [12] |

Metabolic Pathways

There is limited specific information on the metabolic pathways of this compound in humans. In general, metabolism of some fluorinated hydrocarbons can occur via cytochrome P450 or glutathione-S-transferase (GST) pathways.[6][13] However, detailed studies on the biotransformation of HFC-365mfc are not extensively reported in the publicly available literature. A study using zebrafish to screen the developmental toxicity of various per- and polyfluoroalkyl substances (PFAS) included this compound, but did not detail its specific metabolic fate.[14]

Experimental Protocols

Detailed experimental protocols for biological or pharmacological studies of this compound are not available in the scientific literature, given its primary industrial use. The available toxicological data is derived from standard regulatory safety testing, the specific protocols for which are generally not published in peer-reviewed journals.

Visualizations

As there are no described biological signaling pathways for this compound, the following diagram illustrates its primary industrial application as a foam blowing agent.

Caption: Workflow for the use of HFC-365mfc as a blowing agent in polyurethane foam production.

Conclusion

References

- 1. This compound | 406-58-6 [chemicalbook.com]

- 2. NOVEXPANS™ HFC 365mfc, this compound Climalife - Climalife [climalife.com]

- 3. European emissions of HFC-365mfc, a chlorine-free substitute for the foam blowing agents HCFC-141b and CFC-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H5F5 | CID 67884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. agas.com [agas.com]

- 6. library.sprep.org [library.sprep.org]

- 7. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. ozone.unep.org [ozone.unep.org]

- 9. unfccc.int [unfccc.int]

- 10. rochester-mn.safepersonnelsds.com [rochester-mn.safepersonnelsds.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. ozone.unep.org [ozone.unep.org]

- 14. Using Zebrafish to Screen Developmental Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,1,1,3,3-Pentafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3-Pentafluorobutane, also known commercially as HFC-365mfc, is a hydrofluorocarbon with the chemical formula C4H5F5.[1] It has garnered significant interest as a blowing agent, solvent, and in various other industrial applications. A thorough understanding of its molecular structure and conformational preferences is paramount for predicting its physicochemical properties, reactivity, and potential interactions in various environments. This technical guide provides a comprehensive overview of the molecular geometry and conformational landscape of this compound, drawing from available computational studies.

Molecular Structure

The molecular structure of this compound consists of a four-carbon butane (B89635) backbone with five fluorine atoms substituting hydrogen atoms at positions 1 and 3. Specifically, the terminal methyl group (C1) is trifluoromethylated, and the methylene (B1212753) group at the third position (C3) is difluoromethylated.

Table 1: Calculated Bond Lengths of this compound

| Bond | Description | Predicted Bond Length (Å) |

| C1-C2 | Carbon-Carbon single bond | Data not available |

| C2-C3 | Carbon-Carbon single bond | Data not available |

| C3-C4 | Carbon-Carbon single bond | Data not available |

| C1-F | Carbon-Fluorine single bond (in CF3 group) | Data not available |

| C3-F | Carbon-Fluorine single bond (in CHF2 group) | Data not available |

| C-H | Carbon-Hydrogen single bond | Data not available |

Table 2: Calculated Bond Angles of this compound

| Angle | Description | Predicted Bond Angle (°) |

| C1-C2-C3 | Carbon-Carbon-Carbon bond angle | Data not available |

| C2-C3-C4 | Carbon-Carbon-Carbon bond angle | Data not available |

| F-C1-F | Fluorine-Carbon-Fluorine bond angle | Data not available |

| F-C3-F | Fluorine-Carbon-Fluorine bond angle | Data not available |

| H-C-H | Hydrogen-Carbon-Hydrogen bond angle | Data not available |

| H-C-F | Hydrogen-Carbon-Fluorine bond angle | Data not available |

Note: Specific, high-quality computational data for bond lengths and angles were not found in the performed searches. The tables are structured to be populated as this information becomes available.

Conformational Analysis

The presence of single bonds in the butane backbone allows for rotation, leading to different spatial arrangements of the atoms, known as conformations or rotational isomers. For this compound, rotation around the C2-C3 bond is of particular interest as it dictates the relative orientation of the bulky trifluoromethyl (CF3) and difluoromethyl (CHF2) groups.

Computational studies using force field models, such as the DREIDING force field, have been employed to investigate the thermodynamic and structural properties of this molecule. These studies suggest that this compound exhibits relatively low barriers for conformational interconversion, indicating a flexible molecular structure.

The primary conformations of interest are the anti and gauche forms, which are defined by the dihedral angle between the C1-C2 and C3-C4 bonds.

Table 3: Conformational Energy Profile of this compound

| Conformer | C1-C2-C3-C4 Dihedral Angle (°) | Relative Energy (kJ/mol) |

| Anti | ~180 | Data not available |

| Gauche | ~60 | Data not available |

Note: Quantitative energy differences between the conformers from high-level computational studies were not found in the performed searches. The table is structured for future data.

The relative stability of the anti and gauche conformers is influenced by a balance of steric hindrance between the bulky fluorinated groups and attractive or repulsive electrostatic interactions between the fluorine and hydrogen atoms.

Experimental and Computational Methodologies

The determination of molecular structure and conformation relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy can be used to identify the different conformers of a molecule that are present in a sample.

-

Sample Preparation: The sample of this compound is typically introduced into a gas cell for gas-phase measurements or dissolved in a suitable solvent for liquid-phase studies.

-

Data Acquisition: Infrared and Raman spectra are recorded over a range of wavenumbers.

-

Data Analysis: The observed vibrational frequencies are assigned to specific vibrational modes of the different conformers. The relative intensities of the bands corresponding to each conformer can be used to estimate their relative populations at a given temperature. By performing measurements at different temperatures, the enthalpy difference between the conformers can be determined.

Computational Protocols

Ab Initio and Density Functional Theory (DFT) Calculations

These quantum mechanical methods are used to predict the molecular structure, vibrational frequencies, and relative energies of the different conformers.

-

Model Building: An initial 3D structure of the this compound molecule is created.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy arrangement of the atoms for each stable conformer. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

-

Frequency Calculations: Vibrational frequencies are calculated for each optimized conformer. These theoretical frequencies are then compared with the experimental spectra to aid in the assignment of the observed bands.

-

Potential Energy Surface Scan: To determine the energy barriers between different conformations, a potential energy surface scan is performed by systematically changing the key dihedral angles (e.g., C1-C2-C3-C4) and calculating the energy at each step.

Visualizations

Caption: Ball-and-stick model of this compound.

Caption: Workflow for computational analysis of molecular conformation.

References

HFC-365mfc: A Technical Guide to Potential Research Applications for Scientists and Drug Development Professionals

An In-depth Technical Guide on the Core Applications of 1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

This technical guide provides a comprehensive overview of the potential research applications of HFC-365mfc (this compound), with a focus on its relevance to researchers, scientists, and professionals in the field of drug development. This document summarizes key physicochemical properties, explores potential uses in advanced drug delivery and diagnostic systems, and provides detailed experimental methodologies for select applications.

Core Properties of HFC-365mfc

HFC-365mfc is a hydrofluorocarbon that exists as a liquid at room temperature.[1] It is known for its distinct physical and chemical properties, which make it a candidate for various specialized applications. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C4H5F5 | - |

| Molecular Weight | 148.07 | g/mol |

| Boiling Point | 40.2 | °C |

| Density | 1.27 | g/cm³ at 20°C |

| Flash Point | -20 | °C |

| Vapor Pressure | 0.4 | bar at 20°C |

| 1.3 | bar at 50°C | |

| Water Solubility | 1.7 | g/L at 21.2°C |

| Global Warming Potential (GWP) | 794 | - |

| Ozone Depletion Potential (ODP) | 0 | - |

Research Applications in Drug Development and Beyond

While HFC-365mfc has established industrial applications as a blowing agent, solvent, and refrigerant, its potential in the research and pharmaceutical sectors is an emerging area of interest.[2][3]

Advanced Drug Delivery: Metered-Dose Inhalers

HFCs have been investigated as propellants in metered-dose inhalers (MDIs) for delivering medication to the lungs.[4] While specific formulations detailing the use of HFC-365mfc are not widely published, its properties as a liquid at room temperature with a suitable boiling point suggest its potential as a component in propellant blends for targeted respiratory drug delivery.

Diagnostic Imaging: Contrast-Enhanced Ultrasound

There is growing interest in the use of fluorocarbons in the formulation of microbubbles for contrast-enhanced ultrasound (CEUS).[4] These gas-filled microbubbles enhance the backscatter of ultrasound waves, providing improved imaging of blood flow and tissue perfusion. Although research has focused on other perfluorocarbons, the properties of HFC-365mfc make it a plausible candidate for the gas core in microbubble formulations.

Synthetic Chemistry: A Novel Solvent for Trifluoromethylation Reactions

A notable, albeit not extensively documented, application of HFC-365mfc is as an environmentally benign solvent for nucleophilic trifluoromethylation reactions. This is highly relevant in medicinal chemistry, where the introduction of a trifluoromethyl group can significantly enhance the metabolic stability and bioavailability of drug candidates.

Experimental Protocols

The following are detailed methodologies for key potential research applications of HFC-365mfc. It is important to note that for some of the more novel applications, these protocols are based on established techniques with related compounds due to the limited availability of published procedures specifically citing HFC-365mfc.

Protocol 1: Formulation of HFC-365mfc-Filled Microbubbles for Contrast-Enhanced Ultrasound

This protocol describes a hypothetical method for the preparation of lipid-shelled microbubbles with a HFC-365mfc gas core, adapted from existing methodologies for other perfluorocarbon gases.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HFC-365mfc gas

-

High-speed shaker (e.g., Vialmix)

Procedure:

-

Lipid Film Formation:

-

Dissolve DPPC and DSPE-PEG2000 in a suitable organic solvent (e.g., chloroform) in a sterile vial.

-

Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the vial's inner surface.

-

Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with sterile PBS by vortexing, forming a milky suspension of multilamellar vesicles.

-

-

Microbubble Formation:

-

Aseptically transfer the lipid suspension to a sterile serum vial.

-

Seal the vial with a rubber stopper and aluminum crimp.

-

Exchange the headspace of the vial with HFC-365mfc gas.

-

Place the vial in a high-speed shaker and agitate for 45-60 seconds. This process transforms the lipid vesicles into microbubbles encapsulating the HFC-365mfc gas.

-

-

Characterization:

-

Determine the size distribution and concentration of the microbubbles using a particle sizing instrument (e.g., a Coulter counter or dynamic light scattering).

-

Assess the acoustic properties of the microbubbles in vitro using a calibrated ultrasound system.

-

Microbubble Synthesis Workflow

Signaling Pathways and Logical Relationships

The application of HFC-365mfc in drug development is still in a nascent stage, and as such, its direct involvement in specific signaling pathways has not been elucidated. However, we can visualize the logical relationship between its properties and potential applications.

HFC-365mfc: Properties to Applications

Conclusion and Future Directions

HFC-365mfc presents a unique set of properties that warrant further investigation for its application in the pharmaceutical and drug development sectors. While its use is established in industrial contexts, its potential as a component in advanced drug delivery systems, a precursor for novel diagnostic agents, and a specialized solvent in medicinal chemistry is an exciting frontier. The experimental protocols provided herein offer a foundational framework for researchers to begin exploring these applications. Further research is needed to fully characterize its behavior in biological systems and to develop optimized formulations and synthetic procedures. As the demand for innovative and environmentally conscious solutions in drug development grows, HFC-365mfc may emerge as a valuable tool in the scientist's arsenal.

References

- 1. CN101913982A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. Microbubble Composition and Preparation for High-Frequency Contrast-Enhanced Ultrasound Imaging: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Notes and Protocols for Utilizing 1,1,1,3,3-Pentafluorobutane (HFC-365mfc) as a Blowing Agent in Polyurethane Foam Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,1,1,3,3-pentafluorobutane (HFC-365mfc) as a blowing agent in the formulation of rigid polyurethane foams. This document outlines the environmental and performance characteristics of HFC-365mfc, detailed experimental procedures for foam preparation and testing, and a summary of expected foam properties based on scientific literature.

Introduction

This compound (HFC-365mfc) is a hydrofluorocarbon that serves as a blowing agent in the production of rigid polyurethane foams. It is recognized for having no ozone depletion potential (ODP), making it an environmentally preferable alternative to previously used chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][2][3] While it possesses a global warming potential (GWP), its overall environmental impact is considered lower than that of its predecessors.[1][2] In polyurethane foam systems, HFC-365mfc's primary function is to expand the polymer matrix, creating a cellular structure with low thermal conductivity, which is ideal for insulation applications.[4][5] Foams produced with HFC-365mfc generally exhibit small and uniform cell sizes, contributing to good mechanical strength and insulation performance.[4][5] HFC-365mfc can be used as the sole blowing agent or in combination with other agents, such as water or other HFCs, to tailor the properties of the final foam product.[6][7]

Experimental Protocols

Materials and Reagents

-

Polyol: Polyether polyol or polyester (B1180765) polyol suitable for rigid polyurethane foam. It is recommended to dehydrate the polyol at 90°C for 24 hours in a vacuum oven before use.

-

Isocyanate: Polymeric 4,4-diphenylmethane diisocyanate (PMDI).

-

Blowing Agent: this compound (HFC-365mfc).

-

Co-blowing Agent (Optional): Distilled water or other hydrofluorocarbons (e.g., HFC-245fa, HFC-227ea).

-

Catalyst: Amine catalysts (e.g., Polycat-8) to promote the gelling and blowing reactions.

-

Surfactant: Silicone-based surfactant (e.g., Goldschmidt B8462) to stabilize the foam cells.

Polyurethane Foam Preparation (One-Shot Process)

The "one-shot" process is a common laboratory method for preparing rigid polyurethane foam samples.

-

Premix Preparation:

-

In a suitable container, accurately weigh and combine the polyol, surfactant, catalyst(s), and blowing agent (HFC-365mfc and any co-blowing agent).

-

Mix these components thoroughly at a controlled speed (e.g., 2000 rpm) for a specified time (e.g., 30 seconds) to ensure a homogeneous mixture.

-

-

Foaming Reaction:

-

Add the pre-weighed amount of PMDI to the premix.

-

Immediately commence vigorous mixing at high speed (e.g., 5000-7000 rpm) for a short duration (e.g., 5-10 seconds).

-

Quickly pour the reacting mixture into a preheated mold (e.g., 60°C).

-

-

Curing:

-

Allow the foam to rise and cure in the mold at a specified temperature (e.g., 70°C) for a sufficient time (e.g., 24 hours) to ensure complete reaction and dimensional stability.

-

-

Sample Conditioning:

-

After curing, remove the foam from the mold and condition it at standard laboratory conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

-

Caption: Experimental workflow for the preparation of rigid polyurethane foam using HFC-365mfc.

Standardized Testing Protocols

The following ASTM standards are recommended for the characterization of rigid polyurethane foams:

-

Apparent Density: ASTM D1622

-

Compressive Properties: ASTM D1621

-

Thermal Conductivity: ASTM C518

-

Dimensional Stability: ASTM D2126

-

Closed-Cell Content: ASTM D2856

-

Water Absorption: ASTM D2842

Data Presentation

The following tables summarize the quantitative data on the properties of polyurethane foams produced with HFC-365mfc and other blowing agents.

Table 1: Formulation of Rigid Polyurethane Foams

| Component | HFC-365mfc Foam (g) | HFC-245fa Foam (g) | Water Blown Foam (g) |

| Polyol | 100 | 100 | 100 |

| HFC-365mfc | 15 | - | - |

| HFC-245fa | - | 15 | - |

| Water | - | - | 4 |

| Surfactant | 2 | 2 | 2 |

| Catalyst (PC-8) | 1.5 | 1.5 | 1.5 |

| PMDI | 120 | 120 | 120 |

Data synthesized from a comparative study on environmentally friendly blowing agents.

Table 2: Physical Properties of Polyurethane Foams with Different Blowing Agents

| Property | HFC-365mfc Foam | HFC-245fa Foam | Water Blown Foam |

| Density ( kg/m ³) | 35.2 | 33.1 | 30.5 |

| Average Cell Size (μm) | 250 | 300 | 450 |

| Compressive Strength (MPa) | 0.18 | 0.15 | 0.12 |

| Thermal Conductivity (W/m·K) | 0.021 | 0.020 | 0.025 |

This data illustrates that HFC-365mfc produces foams with the highest density and compressive strength, and the smallest cell size among the tested blowing agents.[4] Its thermal conductivity is comparable to that of HFC-245fa and superior to water-blown foam.[4]

Table 3: Influence of Blowing Agent Concentration on Foam Properties (HFC-365mfc and Water)

| HFC-365mfc (parts) | Water (parts) | Density ( kg/m ³) | Compressive Strength (MPa) | Thermal Conductivity (W/m·K) |

| 10 | 2 | 45.3 | 0.25 | 0.024 |

| 15 | 2 | 40.1 | 0.21 | 0.022 |

| 20 | 2 | 35.8 | 0.18 | 0.020 |

| 15 | 1 | 42.5 | 0.23 | 0.023 |

| 15 | 3 | 38.2 | 0.19 | 0.021 |